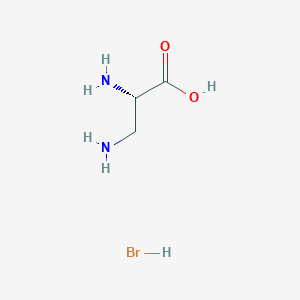

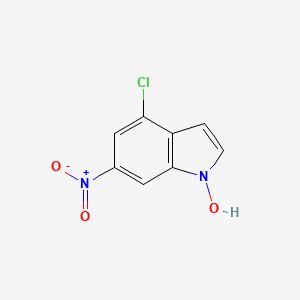

4-(2-Chloro-4-methylphenoxy)butanoic acid

Overview

Description

Scientific Research Applications

Herbicidal Ionic Liquids

- Field : Chemistry, specifically the synthesis of herbicidal ionic liquids .

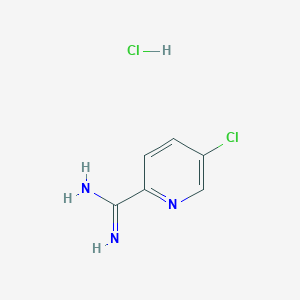

- Application : “4-(2-Chloro-4-methylphenoxy)butanoic acid” is used in the synthesis of herbicidal ionic liquids. These are a type of ionic liquid that contains the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation .

- Method : The compounds are synthesized with varying substitutions of the phenoxyethylammonium group in the ring and the length of the alkyl chain. Their basic physicochemical properties, such as solubility and thermal stability, are characterized .

- Results : The herbicidal activity of these compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

Potential Medical Applications

- Field : Medicine .

- Application : There are suggestions that “4-(2-Chloro-4-methylphenoxy)butanoic acid” could have potential applications in medicine .

- Method : While the specific methods of application or experimental procedures are not detailed in the source, it is mentioned that a chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) exhibited pronounced antitumor activity .

- Results : The results suggest that this compound could be efficient as a physiologically active substance .

Soil Analysis

- Field : Environmental Science

- Application : “4-(2-Chloro-4-methylphenoxy)butanoic acid” can be used as a reference standard in the determination of MCPB in soil samples .

- Method : The compound is used in gas chromatography (GC) for soil analysis .

- Results : This method allows for the detection and quantification of MCPB in soil samples .

Herbicide

- Field : Agriculture

- Application : “4-(2-Chloro-4-methylphenoxy)butanoic acid” is a phenoxybutyric herbicide. In the United States, it is registered for use on pea crops before flowering .

- Method : It is used for post-emergence control of broadleaf annual and perennial weeds including Canadian thistle, buttercup, mustard, purslane, ragweed, common lambsquarters, pigweed, smartweed, sowthistle, and morning glory .

- Results : It has low to moderate acute toxicity, with kidney and liver effects as the main hazard concerns. It is not volatile, persistent, or likely to bioconcentrate .

Chemical Analysis

- Field : Analytical Chemistry

- Application : “4-(2-Chloro-4-methylphenoxy)butanoic acid” can be used as a reference standard in the determination of MCPB in various samples using gas chromatography (GC) .

- Method : The compound is used in GC for sample analysis .

- Results : This method allows for the detection and quantification of MCPB in samples .

Hormone Regulation

- Field : Biochemistry

- Application : There are suggestions that “4-(2-Chloro-4-methylphenoxy)butanoic acid” could have potential applications in hormone regulation .

- Method : While the specific methods of application or experimental procedures are not detailed in the source, it is mentioned that the compound could be involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

- Results : The results suggest that this compound could be efficient as a physiologically active substance .

properties

IUPAC Name |

4-(2-chloro-4-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-8-4-5-10(9(12)7-8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJRUFKEVHYJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloro-4-methylphenoxy)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)